molecular formula C14H37N2O5P B13737178 2-Butoxyethyl phosphate;diethylazanium CAS No. 64051-23-6

2-Butoxyethyl phosphate;diethylazanium

Cat. No.: B13737178
CAS No.: 64051-23-6
M. Wt: 344.43 g/mol
InChI Key: TWNWJKJGZUUOKS-UHFFFAOYSA-N
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Description

2-Butoxyethyl phosphate;diethylazanium: is an organophosphate compound primarily used as a flame retardant and plasticizer. It is known for its ability to enhance the flame retardancy and flexibility of polymers. This compound is commonly found in various household products such as plastics, floor polish, varnish, textiles, furniture, and electronic equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethyl phosphate is synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of 2-butoxyethyl phosphate involves large-scale reactions in reactors where 2-butoxyethanol and phosphorus oxychloride are combined. The reaction is carefully monitored to ensure the correct stoichiometry and reaction conditions are maintained. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals in the atmosphere.

    Hydrolysis: Water, often under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Various degradation products depending on the specific conditions.

    Hydrolysis: Phosphoric acid and 2-butoxyethanol.

    Substitution: New organophosphate compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2-butoxyethyl phosphate involves its interaction with cellular components, leading to oxidative stress, apoptosis, and cell cycle arrest. It induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress triggers apoptosis through the activation of mitochondrial and p53-mediated pathways. Additionally, it causes cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinase inhibitors .

Comparison with Similar Compounds

  • Tris(2-chloroethyl) phosphate (TCEP)
  • Tris(1-chloro-2-propyl) phosphate (TCPP)
  • Tris(2-ethylhexyl) phosphate (TEHP)
  • Triphenyl phosphate (TPP)

Comparison: 2-Butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Compared to other similar compounds, it offers a balance of flexibility and flame retardancy, making it suitable for a wide range of applications. For example, tris(2-chloroethyl) phosphate (TCEP) is primarily used as a flame retardant but lacks the plasticizing properties of 2-butoxyethyl phosphate. Similarly, triphenyl phosphate (TPP) is another flame retardant but is less effective as a plasticizer .

Properties

CAS No.

64051-23-6

Molecular Formula

C14H37N2O5P

Molecular Weight

344.43 g/mol

IUPAC Name

2-butoxyethyl phosphate;diethylazanium

InChI

InChI=1S/C6H15O5P.2C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;2*1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);2*5H,3-4H2,1-2H3

InChI Key

TWNWJKJGZUUOKS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOP(=O)([O-])[O-].CC[NH2+]CC.CC[NH2+]CC

Origin of Product

United States

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